

Endocrine-Disrupting Potential of BADGE·2HCl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bisphenol A bis(3-chloro-2-hydroxypropyl) ether

Cat. No.: B1273415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins used extensively in food packaging, such as the internal coatings of cans.^[1] During manufacturing, storage, and sterilization processes, BADGE can hydrolyze and react with hydrochloric acid (from sources like PVC gaskets or certain foodstuffs) to form various derivatives, including the chlorinated compound BADGE·2HCl (Bisphenol A (3-chloro-2-hydroxy-propyl) glycidyl ether hydrochloride). The presence of BADGE and its derivatives in food, beverages, and human tissues has raised concerns about their potential as endocrine-disrupting chemicals (EDCs).^{[2][3]} EDCs are exogenous substances that can interfere with any aspect of hormone action, potentially leading to adverse health effects.^{[4][5]}

This technical guide provides an in-depth analysis of the endocrine-disrupting potential of BADGE·2HCl, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing the molecular pathways and workflows involved. The information is intended to serve as a comprehensive resource for professionals in research and drug development.

Mechanisms of Endocrine Disruption

BADGE and its derivatives, including BADGE·2HCl, have been shown to interact with multiple endocrine pathways. The primary mechanisms of disruption involve interactions with nuclear receptors and alterations of cellular metabolism.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) Interaction

BADGE is a well-documented ligand for PPAR γ , a nuclear receptor crucial for adipogenesis (fat cell differentiation) and lipid metabolism.^{[6][7]} However, its specific action is debated and may be cell-type dependent.

- **Antagonistic Activity:** In several studies, BADGE acts as a PPAR γ antagonist. It binds to the receptor with a reported apparent dissociation constant (K_d (app)) of 100 μ M but does not activate it.^[6] Instead, it inhibits the adipogenic and transcriptional activation induced by PPAR γ agonists like rosiglitazone.^[6] This antagonistic action has been shown to prevent hormone-mediated differentiation of adipogenic cell lines (3T3-L1 and 3T3-F442A) and reduce bone marrow adiposity in animal models, suggesting that PPAR γ activity is essential for these processes.^{[6][8]}
- **Agonistic Activity:** Conversely, in an ECV304 cell line stably expressing a PPAR activation reporter gene, BADGE demonstrated agonist activity, inducing transcriptional activation to a level similar to known PPAR γ agonists.^{[7][9]} This suggests that the pharmacological profile of BADGE may depend on the specific cellular context and the co-factors present.

Interaction with Steroid Hormone Receptors

While data specifically for BADGE·2HCl is limited, studies on BADGE and its other derivatives indicate potential interactions with estrogen and androgen pathways.

- **Estrogenic and Anti-Estrogenic Effects:** The hydrated derivative, BADGE·2H₂O, has shown the ability to accelerate neurite outgrowth in cortical neurons through a mechanism involving the G-protein-coupled estrogen receptor (GPER).^{[1][2][10]} This effect was blocked by an estrogen receptor (ER) antagonist. However, in yeast-based bioassays, some BADGE derivatives have exhibited anti-estrogenic properties.^[3] Another study noted anti-estrogenic activity for BADGE in a yeast two-hybrid assay at concentrations above 280 μ M.^[11]

- Androgenic and Anti-Androgenic Effects: Some BADGE derivatives have been reported to possess anti-androgenic activity.^[3] Specifically, partial anti-androgenic effects were observed for BADGE·2H₂O at a concentration of 100 μM.^[11]

Disruption of Placental Cell Lipid Metabolism

BADGE·2HCl has been shown to directly impact cellular metabolism in human placental cells (JEG-3). At concentrations in the low micromolar range, it significantly altered the cellular lipidome, leading to a pronounced decrease in diacyl- and triacyl-glycerides (DGs and TGs) and some membrane lipids.^[12] This contrasts with the parent compound BADGE, which led to an accumulation of TGs, indicating that the chlorinated derivative has a distinct effect on lipid handling.^[12]

Cytotoxicity and Synergistic Effects

In studies comparing various derivatives, BADGE·2HCl and BADGE consistently show higher cytotoxicity than the hydrolyzed form, BADGE·H₂O, in placental JEG-3 cells.^[12] Furthermore, in toxicity assays using bioluminescent bacteria (Microtox assay), BADGE·2HCl exhibited a synergistic toxic effect when combined with BPA and BADGE, suggesting a similar mode of action.^[13] These interactions were observed at environmentally relevant concentrations as low as 0.326 μM for BADGE·2HCl.^[13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on BADGE·2HCl and its related compounds.

Table 1: Receptor Binding and Activity

Compound	Receptor/Assay	Effect	Concentration / Value	Cell Line / System	Reference
BADGE	PPARy	Antagonist (Binding Affinity)	Kd(app) = 100 μ M	In vitro binding assay	[6]
BADGE	PPARy	Agonist	-	ECV-ACO.Luc (ECV304 clone)	[7]
BADGE \cdot H ₂ O	Estrogen Receptors (ERs)	Agonist (Neurite Outgrowth)	1-100 pM	Primary Rat Cortical Neurons	[1] [2]
BADGE \cdot H ₂ O	Androgen Receptor	Partial Antagonist	100 μ M	-	[11]
BADGE	Estrogen Receptor	Anti-estrogenic	> 280 μ M	Yeast two-hybrid assay	[11]

Table 2: Cellular and Toxicological Effects

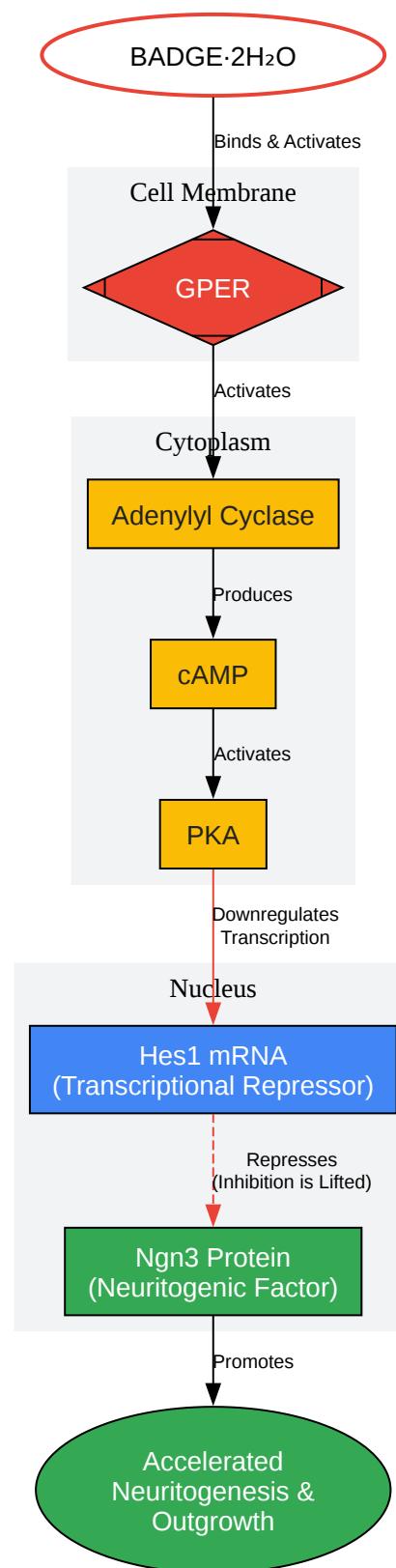
Compound	Effect	Concentration	Cell Line / System	Reference
BADGE \cdot HCl	Altered Lipidome (\downarrow DGs, TGs)	Low μ M range	JEG-3 (Placental Cells)	[12]
BADGE \cdot HCl	Cytotoxicity (higher than BADGE \cdot H ₂ O)	-	JEG-3 (Placental Cells)	[12]
BADGE \cdot HCl	Synergistic Toxicity (with BPA, BADGE)	\geq 0.326 μ M	Vibrio fischeri (Microtox)	[13]

Experimental Protocols

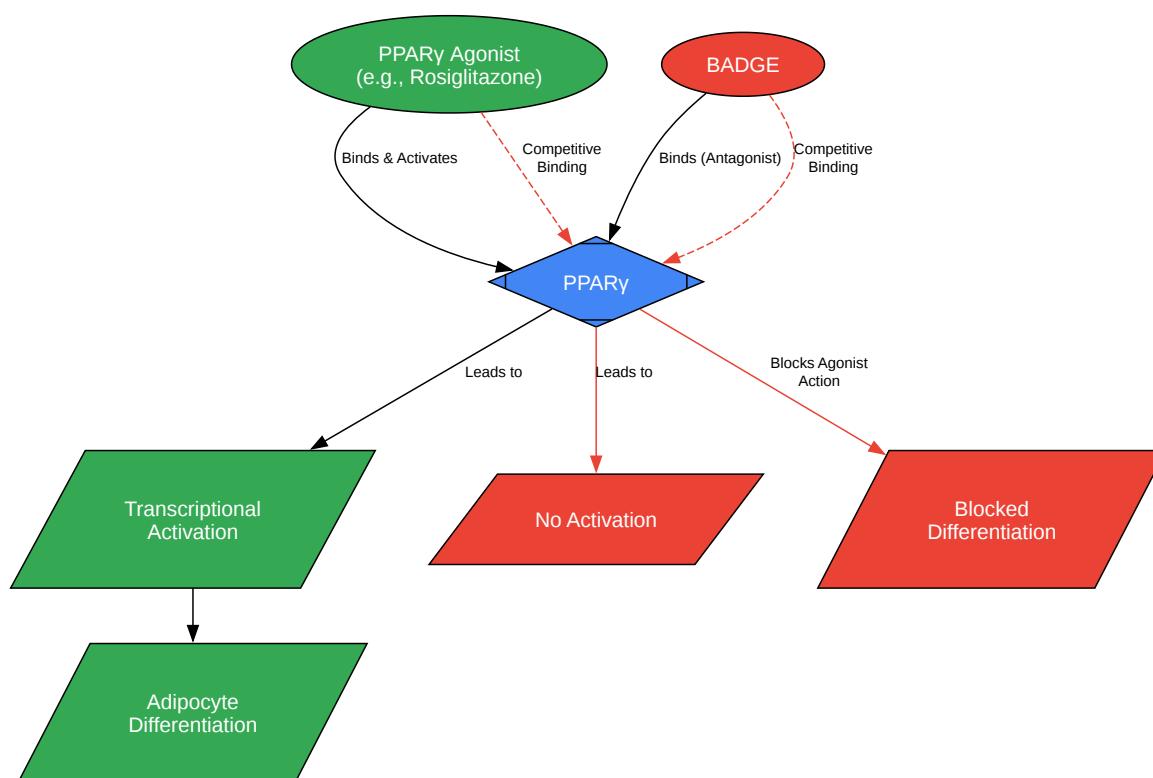
This section details the methodologies used in key studies to assess the endocrine-disrupting potential of BADGE·2HCl and its analogs.

Cell Culture and Exposure

- **JEG-3 Human Placental Cells:** Cells were cultured to investigate cytotoxicity and effects on the lipidome. For experiments, cells were exposed to varying concentrations of BADGE, BADGE·H₂O, and BADGE·2HCl. The bioavailability and stability of the compounds in the culture medium were confirmed using HPLC-ESI(+-)-QqQ.[12]
- **Primary Cortical Neurons:** To study neurodevelopmental effects, primary cultures were established from the cortex of rat embryos. Neurons were treated with low concentrations (1-100 pM) of BADGE·2H₂O for 48 hours before analysis of neurite length and protein/mRNA expression.[1][2]
- **Adipocyte Differentiation Assays:** 3T3-L1 and 3T3-F442A preadipocyte cell lines were used to assess the effect on adipogenesis. Cells were induced to differentiate in the presence of hormones and treated with BADGE to determine its ability to block differentiation, which was quantified by staining lipid droplets with Oil Red O.[6]
- **PPAR γ Reporter Gene Assay:** ECV304 cells were stably transfected with a reporter plasmid containing a PPAR response element linked to a luciferase gene (ECV-ACO.Luc). These cells were treated with BADGE to measure the induction of luciferase expression, indicating PPAR γ activation.[7][9]

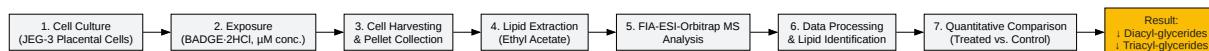

Analytical and Biochemical Assays

- **Lipidome Analysis:** Following exposure, lipids were extracted from JEG-3 cell pellets using ethyl acetate. The lipid profiles were then analyzed by flow injection analysis-electrospray ionization on an Orbitrap mass spectrometer (FIA-ESI(+-)-Orbitrap) to identify and quantify changes in different lipid classes.[12]
- **Quantitative RT-PCR:** Total RNA was extracted from cultured cells (e.g., cortical neurons) and reverse-transcribed into cDNA. The expression levels of target genes, such as Hes1 and Ngn3, were quantified using real-time PCR with specific primers to understand the transcriptional effects of BADGE derivatives.[2][10]


- Yeast-Based Bioassays: To screen for (anti)estrogenic and (anti)androgenic properties, yeast strains were genetically modified to express human estrogen or androgen receptors and a reporter gene (e.g., lac-Z). The activation or inhibition of the receptor by test compounds results in a colorimetric change that can be quantified.[3]
- Microtox Assay: This is a standardized toxicity test that measures the effect of chemicals on the light output of the bioluminescent marine bacterium *Vibrio fischeri*. A decrease in luminescence indicates toxicity. This assay was used to evaluate the synergistic toxic effects of BADGE·2HCl in mixtures.[13]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes described in the literature.


[Click to download full resolution via product page](#)

Caption: GPER signaling pathway activated by BADGE-2H₂O in neurons.

[Click to download full resolution via product page](#)

Caption: Workflow of BADGE as a competitive antagonist of PPARy.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for placental cell lipidome analysis.

Conclusion

The available scientific evidence indicates that BADGE-2HCl possesses endocrine-disrupting properties, primarily through the alteration of lipid metabolism in placental cells and potential interactions with nuclear receptors, as suggested by studies on the parent BADGE compound. Its demonstrated cytotoxicity and synergistic effects with other common environmental contaminants like BPA warrant further investigation.[12][13] While much of the detailed receptor interaction data has been generated for the parent compound BADGE or its hydrated form BADGE-2H₂O, the distinct metabolic effects of BADGE-2HCl highlight the importance of studying these chlorinated derivatives as unique chemical entities.[2][6][12] For professionals in research and drug development, understanding these mechanisms is critical for assessing the potential health risks associated with exposure and for developing safer alternatives in consumer products. Future research should focus on elucidating the specific binding affinities and dose-response relationships of BADGE-2HCl with a broader range of hormone receptors, including thyroid and steroid receptors, to build a more complete toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPA, BADGE and analogues: A new multi-analyte LC-ESI-MS/MS method for their determination and their in vitro (anti)estrogenic and (anti)androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endocrine disrupting chemical Bisphenol A and its potential effects on female health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthetic antagonist for the peroxisome proliferator-activated receptor gamma inhibits adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphenol A diglycidyl ether (BADGE) is a PPAR γ agonist in an ECV304 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BADGE, a synthetic antagonist for PPAR γ , prevents steroid-related osteonecrosis in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol A diglycidyl ether (BADGE) is a PPAR γ agonist in an ECV304 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of synergistic and antagonistic actions of environmental pollutants: Bisphenols A, S and F in the presence of DEP, DBP, BADGE and BADGE·2HCl in three component mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endocrine-Disrupting Potential of BADGE·2HCl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273415#endocrine-disrupting-potential-of-badge-2hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com